Boc-Dap(Z)-OL

描述

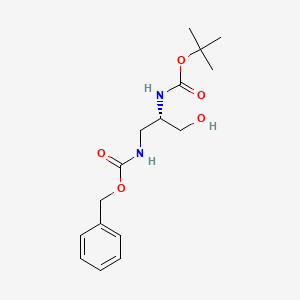

Boc-Dap(Z)-OH, also known as Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid or Boc-3-(Z-amino)-L-alanine, is a compound with the molecular formula C16H22N2O6 . It is used in peptide synthesis .

Molecular Structure Analysis

The molecular weight of Boc-Dap(Z)-OH is 338.36 . The InChI key is QKMSMVGTLTVHLK-LBPRGKRZSA-N .Chemical Reactions Analysis

Boc-Dap(Z)-OH is used in peptide synthesis . A related compound, N-Boc-, has been used in a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Physical And Chemical Properties Analysis

Boc-Dap(Z)-OH is a solid compound . Its optical activity is [α]/D +9.0±1°, c = 1 in methanol .科学研究应用

合成和寡聚体化在肽核酸中的应用

- 已经开发了基于Boc保护基策略的Fmoc基PNA(肽核酸)寡聚化方法,用于嘧啶和二氨基嘌呤(DAP)等核碱基。DAP单体已被纳入PNA中,显示出对互补DNA链中的T的选择性结合,表明其在遗传研究和分子诊断中的潜力 (A. S. St Amant & R. Hudson, 2012)。

共轭聚合物的开发

- 在材料科学中,利用Boc保护的DAP聚合物构建了一个共轭给体/受体/缓冲剂(DAP)聚合物,并对其性质进行了表征。这项研究突出了Boc-Dap(Z)-OL在开发具有潜在电子学和光子学应用的新材料中的应用 (A. Devasagayaraj & J. Tour, 1999)。

光催化效率的提高

- This compound已应用于环境科学领域,特别是用于增强类似Bi24O31Cl10的化合物的光催化效率,以分解污染物。这展示了它在环境修复和可持续技术中的潜力 (Jin Kang et al., 2020)。

在癌症研究中的应用

- 在医学领域,this compound用于开发聚合物-白蛋白共轭物,用于将大分子铂类药物输送到癌细胞中,展示了它在药物输送系统和癌症治疗中的重要性 (Aydan Dağ等,2015)。

神经科学和脑芯片技术

- 脑芯片(BoC)生物技术是生物医学研究中的新兴工具,利用this compound在微流控平台上创建三维类脑系统。这种应用对于研究健康和疾病中的脑活动至关重要,展示了该化合物在神经科学研究中的相关性 (Csaba Forró等,2021)。

用于污染控制的光催化剂的开发

- 该化合物已被用于合成用于去除空气中NOx等污染物的光催化剂,展示了它在环境科学和污染控制技术中的潜力 (G. Zhu et al., 2019)。

安全和危害

作用机制

Target of Action

Boc-Dap(Z)-OL, also known as Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid, is primarily used in peptide synthesis . The compound’s primary targets are the amino acids that are being linked together to form a peptide. The role of this compound in this process is to protect the amino groups of the amino acids from reacting prematurely during the synthesis .

Mode of Action

This compound interacts with its targets by attaching to the amino groups of the amino acids. This prevents these groups from reacting until the appropriate stage of the peptide synthesis process . The compound achieves this by providing a protective group for the amino acid, which can be removed under specific conditions without affecting the peptide-resin bond .

Biochemical Pathways

The use of this compound affects the pathway of peptide synthesis. By protecting the amino groups of the amino acids, this compound ensures that the peptide chain is formed in the correct sequence and structure . The downstream effects of this include the successful synthesis of the desired peptide with the correct amino acid sequence.

Result of Action

The molecular effect of this compound’s action is the formation of a peptide with the correct sequence of amino acids . On a cellular level, if the synthesized peptide were to be used in a biological system, it could interact with cellular machinery or structures to exert a biological effect.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH, temperature, and solvent conditions of the reaction environment. For example, the removal of the protective group provided by this compound requires specific conditions, such as a certain pH or the presence of a particular reagent . Therefore, maintaining the appropriate environmental conditions is crucial for the effective use of this compound in peptide synthesis.

属性

IUPAC Name |

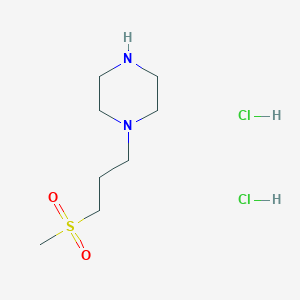

benzyl N-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIQDJDXPRRWIN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。